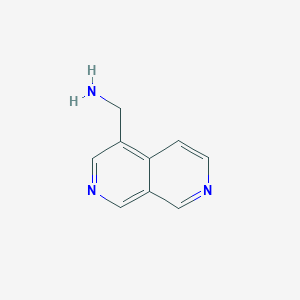

(2,7-Naphthyridin-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,7-Naphthyridin-4-yl)methanamine is a bicyclic aromatic compound featuring a naphthyridine core (a fused heterocyclic system with two nitrogen atoms) substituted with a methanamine (-CH₂NH₂) group at the 4-position. Naphthyridines are of significant interest in medicinal chemistry due to their ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . Methanamine substituents often enhance bioavailability and binding affinity, as seen in COX-2 inhibitors and kinase modulators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Naphthyridin-4-yl)methanamine typically involves the reaction of 2,7-naphthyridine with formaldehyde and ammonia or an amine under specific conditions. One common method involves the following steps:

Starting Material: 2,7-naphthyridine is used as the starting material.

Formaldehyde Reaction: The 2,7-naphthyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide.

Ammonia or Amine Addition: Ammonia or a primary amine is then added to the reaction mixture to form the methanamine derivative.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The naphthyridine core and methanamine group undergo oxidation under controlled conditions:

Mechanistic Note: Oxidation typically targets electron-rich regions, with N-oxides forming via radical intermediates in polar solvents .

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions:

Application: Catalytic hydrogenation is critical for generating saturated intermediates in pharmaceutical synthesis .

Nucleophilic Substitution

The methanamine group facilitates nucleophilic displacements:

Key Finding: Alkylation occurs preferentially at the primary amine, while cross-coupling targets halogenated naphthyridine positions .

Cyclization and Rearrangements

The amine group participates in intramolecular cyclizations:

Example: Treatment with ethyl chloroacetate under basic conditions yields fused heterocycles with >80% efficiency .

Acid-Base and Coordination Chemistry

The methanamine group exhibits pH-dependent behavior:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of naphthyridine compounds, including (2,7-Naphthyridin-4-yl)methanamine, exhibit significant anticancer properties. For instance, benzo[c][2,7]naphthyridine derivatives have been shown to modulate the activity of various kinases associated with cancer progression. Specifically, they target Akt isoforms and Protein Kinase C (PKC), which are known to play crucial roles in tumor growth and survival .

Inhibitors of Protein Kinases

Studies have highlighted the synthesis of naphthyridine-based compounds as potent inhibitors of specific protein kinases, such as c-Met and S6K (p70 ribosomal S6 kinase). These kinases are implicated in various proliferative disorders, making them attractive targets for therapeutic intervention . The structure-activity relationship (SAR) studies suggest that modifications at the 4-position significantly enhance the potency of these compounds against cancer cell lines.

Antimicrobial Properties

Antileishmanial Activity

A series of naphthyridine derivatives have been assessed for their antileishmanial activity, particularly against visceral leishmaniasis. Initial studies demonstrated that certain derivatives showed promising in vitro efficacy but faced challenges in vivo due to poor tolerability. The mechanism of action was found to involve the sequestration of divalent metal cations, which is critical for the survival of the Leishmania parasite .

Neuropharmacological Applications

Cognitive Enhancers

Recent developments have explored the potential of naphthyridine derivatives in treating neuropsychiatric conditions such as schizophrenia. For example, MK-8189, a highly potent and selective phosphodiesterase 10A inhibitor derived from naphthyridine structures, is currently undergoing clinical trials. This compound has shown efficacy in improving cognitive functions in preclinical models .

Synthesis and Reactivity

The synthetic pathways for producing this compound involve various reactions including nucleophilic substitutions and cyclization processes. Recent literature has documented efficient synthetic strategies that yield high-purity products suitable for pharmaceutical applications .

| Synthesis Method | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Utilizes chlorinated naphthyridines reacted with amines under basic conditions. |

| Cyclization Reactions | Involves combining different naphthyridine derivatives to form complex structures. |

Case Studies

Several case studies have documented the application of naphthyridine compounds in real-world scenarios:

- Anticancer Drug Development : A case study on the development of naphthyridine-based drugs illustrates how modifications to the core structure can lead to enhanced efficacy against specific cancer types.

- In Vivo Efficacy Studies : Research involving animal models has provided insights into the pharmacokinetics and dynamics of these compounds, highlighting their potential as effective therapeutic agents.

Mechanism of Action

The mechanism of action of (2,7-Naphthyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Methanamine groups enhance solubility and target engagement, as seen in compound 6a (IC₅₀ = 1.2 µM for COX-2 inhibition) . In contrast, benzimidazole-based methanamines exhibit phytotoxic effects on wheat germination, suggesting divergent biological roles .

Enzyme Inhibition

- Compound 6a : Demonstrates potent COX-2 inhibition (IC₅₀ = 1.2 µM), attributed to the methanamine group’s interaction with the enzyme’s hydrophobic pocket .

Physicochemical Properties

- Polarity: The methanamine group increases polarity, improving aqueous solubility compared to non-aminated analogs.

- Stability : Naphthyridine derivatives generally exhibit moderate stability under physiological conditions, whereas imidazothiazoles (e.g., 6a) may require stabilization via sulfonyl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,7-Naphthyridin-4-yl)methanamine?

- Methodological Answer : Synthesis often involves palladium-catalyzed reductions or nucleophilic substitutions. For example, 7-methyl-2-phenyl-1,8-naphthyridin-4-amine was synthesized via catalytic hydrogenation of an azido precursor (Pd/C, MeOH, H₂) . Predictive tools like the PISTACHIO and REAXYS databases can optimize synthetic pathways by evaluating precursor plausibility and reaction feasibility . Multi-step procedures, such as thiation with P₂S₅ in pyridine for analogous naphthyridines, may also apply .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow strict PPE guidelines (gloves, lab coat, goggles) due to hazards like skin/eye irritation and inhalation risks . Store waste separately in labeled containers and collaborate with certified waste management services for disposal . Stability requires refrigeration (2–8°C) under inert atmospheres (argon/nitrogen) to prevent degradation .

Q. How is the structure of this compound characterized?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm amine and aromatic proton environments, LC-MS for molecular weight validation, and X-ray crystallography for stereochemical resolution. For related methanamine derivatives, InChIKey codes and PubChem data ensure structural verification . HPLC purity assays (>95%) are critical for functional studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of naphthyridine derivatives?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and iterative dose-response analyses. For instance, discrepancies in MAO inhibition data require testing under standardized conditions (pH, temperature) and benchmarking against known inhibitors like (2-Chloropyridin-4-yl)methanamine hydrochloride . Meta-analyses of PubChem bioactivity data can identify confounding variables (e.g., solvent effects) .

Q. What strategies optimize the ligand properties of this compound in coordination chemistry?

- Methodological Answer : Modify substituents to enhance electron-donating capacity. For example, triazole rings in [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine improve metal-binding affinity . Computational docking (AutoDock Vina) predicts binding modes with transition metals, while cyclic voltammetry assesses redox activity. Steric effects from bulky groups (e.g., benzyl) can be evaluated via X-ray crystallography .

Q. How does the electronic configuration of substituents affect the reactivity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -Br) increase electrophilicity at the naphthyridine core, as seen in (2-Bromo-5-(trifluoromethyl)phenyl)methanamine . Hammett constants (σ) quantify substituent effects on reaction rates. DFT calculations (Gaussian 16) model charge distribution and frontier molecular orbitals to predict regioselectivity in cross-coupling reactions .

Q. What in silico methods predict the metabolic pathways of this compound?

- Methodological Answer : Use BKMS_METABOLIC and SwissADME to simulate Phase I/II metabolism. For example, methyl groups on pyridine rings (as in 4-methoxy-3-methylpyridin-2-yl derivatives) slow hepatic clearance . Molecular dynamics (GROMACS) assess binding stability with cytochrome P450 isoforms, while MetaSite predicts metabolite structures .

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2,7-naphthyridin-4-ylmethanamine |

InChI |

InChI=1S/C9H9N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H,3,10H2 |

InChI Key |

BXFADDPDQYBFTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=CN=CC(=C21)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.